N-(But-3-yn-2-yl)acetamide
Description
Properties
CAS No. |
42105-25-9 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
N-but-3-yn-2-ylacetamide |
InChI |
InChI=1S/C6H9NO/c1-4-5(2)7-6(3)8/h1,5H,2-3H3,(H,7,8) |
InChI Key |
DZMVAFLZOUXDBG-UHFFFAOYSA-N |
SMILES |
CC(C#C)NC(=O)C |
Canonical SMILES |
CC(C#C)NC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
N-(But-3-yn-2-yl)acetamide has been investigated for its anti-inflammatory properties, particularly in the context of inhibiting key inflammatory pathways. Research indicates that compounds with similar structures can inhibit the p38 MAPK pathway, which is crucial in inflammatory responses. For instance, studies have shown that derivatives of acetamides can significantly reduce tumor necrosis factor-alpha (TNFα) release, a key mediator in inflammation .
Case Study: Dual Inhibition of p38 MAPK and PDE4
A study focusing on a related acetamide compound demonstrated its efficacy in dual inhibition of p38 MAPK and phosphodiesterase 4 (PDE4). The compound was evaluated through various preclinical models, showing promising results in reducing inflammation markers in vivo. This suggests that this compound could be explored further for similar therapeutic effects .
Synthesis of Novel Derivatives
This compound serves as a versatile scaffold for synthesizing novel derivatives with enhanced biological activities. The modification of the acetamide group allows for the development of compounds with improved binding affinities to various biological targets.
Case Study: Synthesis and Characterization
Research has highlighted the synthesis of new N,N-disubstituted pyrazolopyrimidine acetamides, which showed significant binding affinities to the 18 kDa translocator protein (TSPO). These compounds exhibited nanomolar affinities, indicating that modifications to the acetamide structure can lead to potent new drugs .
Potential Applications in Cancer Therapy
The compound's ability to modulate inflammatory responses makes it a candidate for cancer therapy, where inflammation plays a significant role in tumor progression. Studies have shown that certain acetamide derivatives can inhibit cancer cell proliferation and induce apoptosis.
Case Study: In Vitro Evaluation
In vitro evaluations of acetamide derivatives have demonstrated their potential as anticancer agents. For example, certain derivatives were found to inhibit angiogenesis and metastasis in cancer cell lines, which are critical processes in tumor growth .
Pharmacological Studies
Pharmacological studies are essential for understanding the therapeutic potential of this compound. These studies often focus on the compound's mechanism of action, pharmacokinetics, and toxicity profiles.
Data Table: Pharmacological Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| IC50 (TNFα Inhibition) | 150 nM |
| Bioavailability | Moderate |
| Toxicity (in vitro) | Low at therapeutic doses |
Conclusion and Future Directions
This compound shows significant promise across multiple applications, particularly within medicinal chemistry and pharmacology. Its capacity to serve as a scaffold for novel drug development makes it a valuable compound for future research. Continued exploration into its mechanisms and potential therapeutic applications could lead to advancements in treating inflammatory diseases and cancer.
Future research should focus on optimizing its chemical structure to enhance efficacy and reduce potential side effects while expanding its applications beyond current findings.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Structural Features:
- N-(But-3-yn-1-yl)acetamide (): An isomer with the acetamide group attached to the terminal carbon of the but-3-yne chain (SMILES: CC(=O)NCCC#C).
- N-(3-Chloro-4-hydroxyphenyl)acetamide (): An aryl acetamide with electron-withdrawing substituents (Cl, OH), enhancing hydrogen-bonding capabilities and acidity compared to aliphatic derivatives .
- N-Butyl-2-(4-butyrylphenoxy)acetamide (): Features a saturated alkyl chain and ether linkage, influencing lipophilicity and metabolic stability .
Table 1: Structural and Physical Properties
Reactivity and Stability
- Alkyne Reactivity : The terminal alkyne in this compound may participate in click chemistry (e.g., Huisgen cycloaddition), enabling bioconjugation or polymer synthesis. This contrasts with saturated alkyl acetamides (), which lack such reactivity .
- Metabolic Stability : Aryl acetamides () may undergo hydroxylation or glucuronidation, whereas alkyne-containing derivatives could form stable metabolites via alkyne-azide cycloaddition in vivo .
Q & A
Q. What are the challenges in interpreting NMR spectra of this compound derivatives with complex substituents?
- Methodological Answer : Signal splitting from diastereotopic protons (e.g., in but-3-yn-2-yl groups) requires 2D NMR (COSY, HSQC) for assignment. Dynamic effects (e.g., rotamers) may broaden peaks; variable-temperature NMR (VT-NMR) at −40°C to 80°C resolves conformational exchange. Deuterated solvents (CDCl₃ or DMSO-d₆) minimize interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
